molecular formula C4H7Br2N3 B016328 5-Amino-4-bromo-3-methylpyrazole hydrobromide CAS No. 167683-86-5

5-Amino-4-bromo-3-methylpyrazole hydrobromide

Cat. No. B016328
M. Wt: 256.93 g/mol
InChI Key: UGCOULAJNKWOPX-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-3-methylpyrazole hydrobromide is a compound of interest within the realm of medicinal chemistry and drug discovery, owing to its potential as an intermediate in synthesizing various biologically active molecules. The compound's significance is highlighted by its inclusion in studies focused on the development of new synthetic routes and the exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis of 5-Amino-4-bromo-3-methylpyrazole derivatives, including hydrobromide forms, often involves palladium-mediated α-arylation of β-ketonitriles with aryl bromides, showcasing a flexible approach to accessing a diverse range of 5-aminopyrazole scaffolds (Havel et al., 2018).

Molecular Structure Analysis

The molecular structure of 5-Amino-4-bromo-3-methylpyrazole and its derivatives has been explored through quantum chemical calculations and vibrational spectroscopy. These studies have highlighted the importance of intramolecular hydrogen bonding in stabilizing certain tautomeric forms and influencing the compound's vibrational properties (Szabó et al., 2001).

Chemical Reactions and Properties

Research on 5-Amino-4-bromo-3-methylpyrazole hydrobromide encompasses its reactivity towards various reagents, revealing pathways to synthesize hydroxyiminopyrazoles and diazenes. These reactions not only extend the compound's chemical utility but also enrich our understanding of its reactivity profile (Wong et al., 2014).

Physical Properties Analysis

The study of 5-Amino-4-bromo-3-methylpyrazole hydrobromide's physical properties, particularly its crystal structure, provides insights into its solid-state behavior. X-ray crystallography has unveiled the formation of hydrogen-bonded chains and rings, contributing to our understanding of its solid-state packing and interactions (Quiroga et al., 2008).

Chemical Properties Analysis

Further investigations into the chemical properties of 5-Amino-4-bromo-3-methylpyrazole hydrobromide focus on its tautomeric equilibriums and hydrogen bonding characteristics. These studies shed light on the compound's stability and reactivity, offering a deeper understanding of its chemical behavior in various environments (Holschbach et al., 2003).

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Amino-4-bromo-3-methylpyrazole hydrobromide has been used in the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazoles and pyridines. For example, it was involved in the amination of isomeric bromo-1-methylnitropyrazoles, demonstrating its utility in the production of amino-nitropyrazoles (Perevalov et al., 1983).
  • The compound has also been used to study tautomerism, hydrogen bonding, and vibrational properties of pyrazoles, providing insights into the stability and molecular vibrations of these compounds (Szabó et al., 2001).

Biological and Pharmacological Applications

  • In pharmacological research, derivatives of 5-Amino-4-bromo-3-methylpyrazole hydrobromide have been explored for their anticonvulsant activity. For instance, a study on 3-aminopyrroles and 5-amino 1,2-oxazoles, which can be synthesized using similar procedures, found several compounds exhibiting significant anticonvulsant activity with minimal neurotoxicity (Unverferth et al., 1998).

Material Science and Corrosion Inhibition

  • Pyrazole derivatives, including those related to 5-Amino-4-bromo-3-methylpyrazole hydrobromide, have been studied for their corrosion inhibition properties. Research on pyranopyrazole derivatives demonstrated their effectiveness in inhibiting mild steel corrosion in acidic solutions, indicating potential applications in material science and engineering (Yadav et al., 2016).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The compound is also classified under WGK 3, indicating that it poses a high hazard to water .

Future Directions

4-Bromopyrazole, a related compound, can be used as a starting material in the synthesis of various pyrazole derivatives . This suggests potential future directions for the use of “5-Amino-4-bromo-3-methylpyrazole hydrobromide” in the synthesis of new compounds.

properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazol-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3.BrH/c1-2-3(5)4(6)8-7-2;/h1H3,(H3,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCOULAJNKWOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380922
Record name 4-Bromo-5-methyl-1H-pyrazol-3-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-bromo-3-methylpyrazole hydrobromide

CAS RN

167683-86-5
Record name 4-Bromo-5-methyl-1H-pyrazol-3-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-4-BROMO-3-METHYLPYRAZOLE HYDROBROMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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